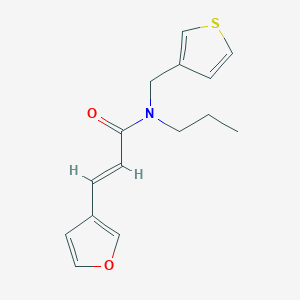
5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring and the thiadiazole ring in separate steps, followed by their connection. The cyclopropyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and thiadiazole rings would introduce some rigidity into the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine and thiadiazole rings, as well as the cyclopropyl group. The azetidine ring, being a strained four-membered ring, could be susceptible to ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar azetidine and thiadiazole rings could influence its solubility in different solvents .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
- Novel azetidinones and thiazolidinones derivatives of 2‐amino‐5‐cyclopropyl‐1,3,4‐thiadiazole have demonstrated significant antibacterial activities against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. These compounds inhibit cell wall synthesis by inhibiting the transpeptidase enzyme, showcasing their potential as a new class of antimicrobial agents (Patel et al., 2014).
- Similarly, benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives have shown moderate to good inhibition against both pathogenic bacterial and fungal strains, indicating the versatility of thiadiazole compounds in antimicrobial research (Gilani et al., 2016).
Anticancer Applications
- The cytotoxic properties of 1,3,4-thiadiazole derivatives have been extensively studied, revealing that these compounds can be considered potential anticancer agents. This is supported by research focusing on small molecules containing five-member heterocyclic moieties, such as 1,3,4-thiadiazole, for designing new antitumor agents (Janowska et al., 2020).
- Another study showed that azetidinones and thiazolidinones based on a 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety exhibit remarkable activity against human lung and breast carcinoma cell lines, highlighting their efficiency as anticancer agents against multidrug-resistant strains (Hussein et al., 2020).
Anti-Inflammatory Applications
- The synthesis of new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles has shown promise as anti-inflammatory agents, with some compounds demonstrating activities comparable to or better than standard drugs like phenylbutazone and indomethacin. This suggests their potential in the development of new anti-inflammatory medications (Bhati & Kumar, 2008).
Additional Biological Activities
- Derivatives of 1,3,4-thiadiazole, such as those investigated for their antifungal activities, have shown efficacy against fungal strains like C. albicans and A. niger, pointing to the broad-spectrum biological activities of thiadiazole compounds (Gupta et al., 2011).
- Moreover, thiadiazole and its derivatives are highlighted for their diverse biological activities, including antioxidant, analgesic, antitumor, and anti-inflammatory activities, further underscoring the therapeutic potential of these heterocyclic compounds (Abo‐Salem et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
5-(azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-4-11(5-1)8-9-7(10-12-8)6-2-3-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHHSVYKJBAPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC(=NS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

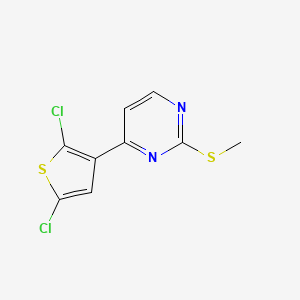

![(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2941468.png)
![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2941469.png)
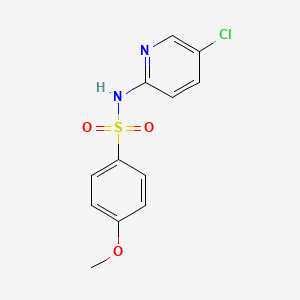
![2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2941473.png)
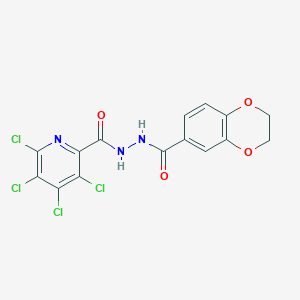
![N-{4-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2941476.png)
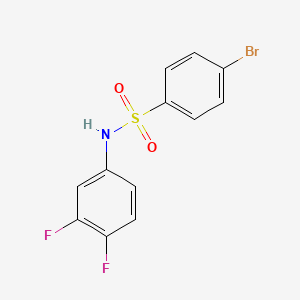
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2941479.png)

![1-[3-(4-Methoxyphenyl)isoxazol-5-yl]cyclopentan-1-ol](/img/structure/B2941483.png)
